Cas no 89390-09-0 (N-ethyl-2-sulfanylbenzene-1-carbothioamide)

N-ethyl-2-sulfanylbenzene-1-carbothioamide is a synthetic organic compound with versatile applications. It features a sulfanylbenzene core and a carbothioamide functional group, offering unique reactivity and stability. This compound is valued for its ability to undergo various chemical transformations, making it suitable for research and development in pharmaceuticals, agrochemicals, and material science. Its specific structural features provide enhanced solubility and compatibility with organic solvents, contributing to its effectiveness in synthesis pathways.
N-ethyl-2-sulfanylbenzene-1-carbothioamide structure
89390-09-0 structure
Product name:N-ethyl-2-sulfanylbenzene-1-carbothioamide
CAS No:89390-09-0
MF:C9H11NS2
MW:197.320339441299
CID:602458
PubChem ID:71323914

N-ethyl-2-sulfanylbenzene-1-carbothioamide Chemical and Physical Properties

Names and Identifiers

    • Benzenecarbothioamide, N-ethyl-2-mercapto-
    • N-ethyl-2-sulfanylbenzenecarbothioamide
    • N-ethyl-2-sulfanylbenzene-1-carbothioamide
    • DTXSID00753443
    • EN300-1708791
    • 89390-09-0
    • Inchi: InChI=1S/C9H11NS2/c1-2-10-9(12)7-5-3-4-6-8(7)11/h3-6,11H,2H2,1H3,(H,10,12)
    • InChI Key: YGKVQTUVENIXGM-UHFFFAOYSA-N
    • SMILES: CCNC(=S)C1=CC=CC=C1S

Computed Properties

  • Exact Mass: 197.03329170g/mol
  • Monoisotopic Mass: 197.03329170g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 45.1Ų

N-ethyl-2-sulfanylbenzene-1-carbothioamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1708791-0.5g
N-ethyl-2-sulfanylbenzene-1-carbothioamide
89390-09-0 95%
0.5g
$1587.0 2023-09-20
Enamine
EN300-1708791-2.5g
N-ethyl-2-sulfanylbenzene-1-carbothioamide
89390-09-0 95%
2.5g
$3988.0 2023-09-20
Enamine
EN300-1708791-0.1g
N-ethyl-2-sulfanylbenzene-1-carbothioamide
89390-09-0 95%
0.1g
$706.0 2023-09-20
Enamine
EN300-1708791-1.0g
N-ethyl-2-sulfanylbenzene-1-carbothioamide
89390-09-0 95%
1g
$2035.0 2023-06-04
1PlusChem
1P003WTO-2.5g
Benzenecarbothioamide, N-ethyl-2-mercapto-
89390-09-0 95%
2.5g
$4991.00 2024-04-20
1PlusChem
1P003WTO-100mg
Benzenecarbothioamide, N-ethyl-2-mercapto-
89390-09-0 95%
100mg
$935.00 2024-04-20
1PlusChem
1P003WTO-500mg
Benzenecarbothioamide, N-ethyl-2-mercapto-
89390-09-0 95%
500mg
$2024.00 2024-04-20
1PlusChem
1P003WTO-5g
Benzenecarbothioamide, N-ethyl-2-mercapto-
89390-09-0 95%
5g
$7355.00 2024-04-20
1PlusChem
1P003WTO-50mg
Benzenecarbothioamide, N-ethyl-2-mercapto-
89390-09-0 95%
50mg
$731.00 2024-04-20
1PlusChem
1P003WTO-1g
Benzenecarbothioamide, N-ethyl-2-mercapto-
89390-09-0 95%
1g
$2578.00 2024-04-20

Additional information on N-ethyl-2-sulfanylbenzene-1-carbothioamide

Introduction to N-ethyl-2-sulfanylbenzene-1-carbothioamide (CAS No. 89390-09-0) in Modern Chemical Research

N-ethyl-2-sulfanylbenzene-1-carbothioamide, identified by its Chemical Abstracts Service (CAS) number 89390-09-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a benzene ring substituted with a sulfanyl group at the 2-position and an ethylaminothio side chain, exhibits unique structural and functional properties that make it a valuable intermediate in the development of novel therapeutic agents.

The molecular structure of N-ethyl-2-sulfanylbenzene-1-carbothioamide consists of a benzene core appended with a sulfur-containing moiety, which enhances its reactivity and potential biological activity. The presence of the sulfanyl group (–SH) at the 2-position introduces polar characteristics, while the ethylaminothio moiety (–S–CH₂–NH–C₂H₅) contributes to hydrogen bonding capabilities. These features collectively contribute to its utility in various synthetic pathways, particularly in medicinal chemistry.

In recent years, there has been growing interest in sulfur-containing heterocycles due to their broad spectrum of biological activities. Studies have demonstrated that compounds incorporating sulfanyl groups often exhibit potent pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The benzothiazole scaffold, which can be derived from N-ethyl-2-sulfanylbenzene-1-carbothioamide through further functionalization, is particularly noteworthy for its role in drug discovery.

One of the most compelling aspects of N-ethyl-2-sulfanylbenzene-1-carbothioamide is its versatility as a synthetic building block. Researchers have leveraged this compound to develop novel derivatives with enhanced binding affinity to biological targets. For instance, modifications at the sulfanyl or amide positions can yield compounds with improved solubility and metabolic stability, critical factors for drug efficacy and safety. The ethylaminothio group also provides a handle for further derivatization via nucleophilic substitution or condensation reactions, enabling the construction of complex molecular architectures.

Recent advancements in computational chemistry have further highlighted the potential of N-ethyl-2-sulfanylbenzene-1-carbothioamide. Molecular modeling studies suggest that this compound can interact with specific protein targets through multiple binding modes, enhancing its pharmacological profile. Such insights are invaluable for rational drug design, allowing chemists to predict and optimize interactions between small molecules and biological systems.

The pharmaceutical industry has also explored N-ethyl-2-sulfanylbenzene-1-carbothioamide as a precursor for kinase inhibitors, which play a crucial role in cancer therapy. By strategically modifying the sulfanyl and amide functionalities, researchers have synthesized analogs that exhibit selective inhibition of aberrantly activated kinases implicated in tumor growth and progression. These efforts align with global trends toward targeted therapies that minimize off-target effects and improve patient outcomes.

Beyond its applications in drug development, N-ethyl-2-sulfanylbenzene-1-carbothioamide has found utility in materials science. Its ability to form stable coordination complexes with metal ions makes it a promising candidate for catalytic applications. For example, palladium complexes derived from this compound have shown promise in cross-coupling reactions, which are fundamental transformations in organic synthesis. Such findings underscore the broad applicability of sulfur-containing heterocycles across multiple scientific disciplines.

The synthesis of N-ethyl-2-sulfanylbenzene-1-carbothioamide itself presents an intriguing challenge due to the need for precise functional group manipulation. Traditional synthetic routes often involve multi-step sequences involving sulfonylation followed by thiolation or amidation reactions. However, recent innovations in transition-metal-catalyzed cross-coupling have enabled more efficient pathways, reducing reaction times and improving yields. These advancements not only streamline production but also open doors for scalable manufacturing processes suitable for industrial applications.

Environmental considerations have also influenced the development of methodologies for producing N-ethyl-2-sulfanylbenzene-1-carbothioamide. Green chemistry principles emphasize minimal waste generation and energy efficiency, prompting researchers to explore solvent-free conditions or biocatalytic approaches. Such sustainable practices align with regulatory pressures to reduce the environmental footprint of chemical manufacturing while maintaining high-quality outputs.

The future prospects for N-ethyl-2-sulfanylbenzene-1-carbothioamide are bright, driven by ongoing research into its pharmacological potential and synthetic versatility. As computational tools become more sophisticated and high-throughput screening methods mature, the discovery of new derivatives with tailored properties is expected to accelerate. This compound exemplifies how foundational chemical entities can serve as springboards for innovation across multiple domains of science and technology.

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